![molecular formula C15H15NO2 B6600889 2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide CAS No. 64302-57-4](/img/structure/B6600889.png)
2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide
Overview
Description
2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide, also known as 2-hydroxy-N-methyl-N-phenylbenzamide, is an organic compound belonging to the class of benzoic acid amides. It is a white solid with a melting point of 135-137 °C and is soluble in water, ethanol, and ether. It is an important intermediate in the synthesis of many pharmaceuticals, pesticides, and agrochemicals.
Scientific Research Applications
2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide has a wide range of applications in the field of scientific research. It is used as a reagent in the synthesis of various organic compounds, such as amides, esters, and amines. It is also used as a starting material in the synthesis of pharmaceuticals, pesticides, and agrochemicals. In addition, it has been used in the synthesis of a number of biologically active compounds, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents.
Mechanism of Action
2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide is an intermediate in the synthesis of various organic compounds. Its mechanism of action involves the formation of an intermediate, which is then hydrolyzed to produce the desired product. The reaction is catalyzed by a base such as potassium carbonate.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. It also has anti-cancer properties, and can be used as an inhibitor of certain enzymes. In addition, it has been used in the synthesis of a number of biologically active compounds, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents.
Advantages and Limitations for Lab Experiments
2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide has several advantages when used in laboratory experiments. It is relatively inexpensive, and can be synthesized in a short amount of time. It is also relatively stable, and does not require special handling or storage conditions. However, it is sensitive to air, light, and moisture, and should be stored in a cool, dry place away from direct sunlight.
Future Directions
There are a number of potential future directions for the use of 2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide. It could be used in the synthesis of novel pharmaceuticals and agrochemicals, as well as in the development of new anti-cancer agents. In addition, it could be used in the development of new drugs for the treatment of various diseases and conditions. Finally, it could be used in the development of new materials for industrial applications.
Synthesis Methods
2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide is synthesized by the reaction of benzamide with phenylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as dimethylformamide. The reaction proceeds in two steps: first, the formation of the intermediate 2-bromo-N-methyl-N-phenylbenzamide, followed by the hydrolysis of the intermediate to produce the desired product.
properties
IUPAC Name |
N-benzyl-2-hydroxy-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)17/h2-10,17H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQONQZQJPHGRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256175 | |
Record name | 2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64302-57-4 | |
Record name | 2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64302-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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